molecular formula C20H20BrN3O3 B4564454 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B4564454
M. Wt: 430.3 g/mol
InChI Key: HKDLDYJSFOAXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20BrN3O3 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-ethylphenyl)acetamide is 429.06880 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Process Synthesis and DNA Interaction

Quinazolinone derivatives have been synthesized using a green microwave-assisted process, showing photo-activity towards plasmid DNA under UV radiation. This suggests potential for developing photo-chemotherapeutic agents, highlighting the importance of quinazolinones as pharmacophores in anticancer and antimicrobial activities. The study's findings indicate the utility of these compounds in novel photodynamic therapeutics (Mikra et al., 2022).

Antihistaminic Potential

Research into novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones has revealed significant H1-antihistaminic activity, with certain compounds outperforming standard drugs in protecting animals from histamine-induced bronchospasm. This indicates the potential of quinazolinone derivatives as a new class of antihistamines, especially those with reduced sedative effects compared to current medications (Alagarsamy et al., 2012).

Catalytic Applications and Chemical Synthesis

Quinazolinone compounds have been utilized in the preparation of catalysts for chemical reactions, such as ketone reduction, demonstrating their versatility beyond pharmaceutical applications. The synthesis routes provide insights into the chemical properties and reactivity of these compounds, contributing to the broader field of organometallic chemistry (Facchetti et al., 2016).

Antimicrobial Activity

Several quinazolinone derivatives have been synthesized and tested for antimicrobial activity, with promising results against various microbial strains. This highlights the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Fahim & Ismael, 2019).

Pesticidal Activities

The synthesis of quinazolin-4-one derivatives has also been explored for their pesticidal properties, showcasing the compound's potential in agricultural applications. The significant activities observed in most compounds suggest a promising avenue for developing new pesticides (Misra & Gupta, 1982).

Properties

IUPAC Name

2-(6-bromo-3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-3-13-5-8-15(9-6-13)22-18(25)12-24-17-10-7-14(21)11-16(17)19(26)23(4-2)20(24)27/h5-11H,3-4,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLDYJSFOAXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C(=O)N(C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
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2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Reactant of Route 3
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2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Reactant of Route 4
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2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Reactant of Route 5
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2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.